4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by its unique structural features. The compound contains a spirocyclic scaffold, which is a combination of a flexible aliphatic structure with limited degrees of freedom. This structural feature makes it a privileged scaffold in medicinal chemistry, often used in the design of drug-like molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often involve the use of strong acids like methanesulfonic acid (MeSO₃H) and olefin metathesis reactions using Grubbs catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for large-scale production would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution at the tosyl group.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the spirocyclic scaffold.
Cyclization Reactions: Formation of additional rings or modification of the existing spirocyclic structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of azide derivatives, while oxidation can yield ketones or carboxylic acids .
Scientific Research Applications
4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an inhibitor of various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound also acts as a dual ligand for the sigma-1 receptor and μ-opioid receptor, which are involved in pain modulation and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Shares the spirocyclic scaffold but lacks the tosyl group.
4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane: Contains a Boc-protecting group instead of the tosyl group.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Substituted with aryl groups, showing different pharmacological profiles.
Uniqueness
4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride is unique due to its tosyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile compound in synthetic chemistry and drug design .
Properties
Molecular Formula |
C15H23ClN2O3S |
---|---|
Molecular Weight |
346.9 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-1-oxa-4,9-diazaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C15H22N2O3S.ClH/c1-13-2-4-14(5-3-13)21(18,19)17-10-11-20-15(12-17)6-8-16-9-7-15;/h2-5,16H,6-12H2,1H3;1H |
InChI Key |
JLJPEQFIDCUEEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC3(C2)CCNCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.